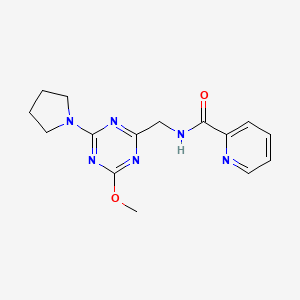

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

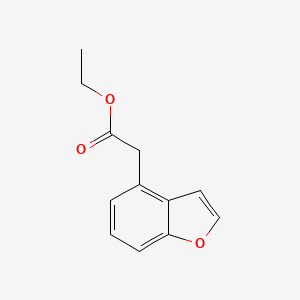

“N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a methoxy group, a pyrrolidinyl group, and a picolinamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. Triazines, for example, are known to undergo reactions with nucleophiles .Scientific Research Applications

Synthesis and Activity

Tuberculostatic Activity and Synthesis : Research involving the synthesis of derivatives containing the pyrrolidin-1-yl and picolinamide structures, such as N′‐methyl‐4‐(pyrrolidin‐1‐yl)picolinohydrazide, has demonstrated activity against Mycobacterium tuberculosis. These studies explore the structure-activity relationship and provide a foundation for developing novel therapeutic agents (Bogdanowicz et al., 2012).

Palladium-Catalyzed Intramolecular Amination : The palladium-catalyzed intramolecular amination of C-H bonds to synthesize compounds such as azetidines, pyrrolidines, and indolines, highlighting the versatility and potential applications of these methods in creating functionalized compounds for various scientific applications (He et al., 2012).

Development of Negative Allosteric Modulators : The kilogram-scale synthesis of novel negative allosteric modulators for potential therapeutic applications demonstrates the applicability of pyridin-2-yl and picolinamide structures in developing drugs with high purity and efficiency (David et al., 2017).

Chemical Properties and Applications

Nicotinamide Derivatives Utilization : Studies on the utilization of nicotinamide derivatives, including compounds similar to picolinamide, have explored their roles in various biological processes, indicating the broad relevance of these compounds in both scientific research and potential therapeutic applications (Ellinger et al., 1947).

Anti-Inflammatory and Analgesic Agents : Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives derived from natural products as anti-inflammatory and analgesic agents highlights the therapeutic potential of structurally related compounds (Abu‐Hashem et al., 2020).

Mechanism of Action

Mode of Action

It’s known that the compound is involved in the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2–homologation .

Biochemical Pathways

The compound is part of a protocol that allows for formal anti-Markovnikov alkene hydromethylation . This valuable but unknown transformation was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Result of Action

The compound’s involvement in the formal anti-markovnikov alkene hydromethylation and the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b suggests it plays a significant role in these chemical transformations .

properties

IUPAC Name |

N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-23-15-19-12(18-14(20-15)21-8-4-5-9-21)10-17-13(22)11-6-2-3-7-16-11/h2-3,6-7H,4-5,8-10H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPCWODIYPNIAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)picolinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(2,5-dimethylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2885162.png)

![5-(3-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2885167.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-amine hydrochloride](/img/structure/B2885171.png)

![N-[[(3As,6aS)-2,3,3a,4,5,6-hexahydrocyclopenta[b]furan-6a-yl]methyl]-2-chloroacetamide](/img/structure/B2885185.png)